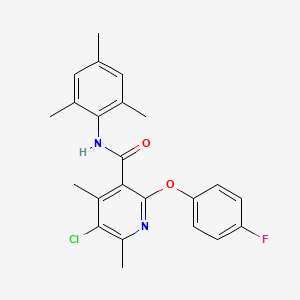
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide
説明
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 is a member of the nicotinamide family of compounds and is structurally similar to nicotinamide adenine dinucleotide (NAD+), an important cofactor in many biological processes. In
作用機序
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide involves its inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. These effects on DNA repair pathways make 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide a potential therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP activity, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders.
実験室実験の利点と制限
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have low toxicity in animal models, making it suitable for use in in vivo studies. However, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has some limitations for use in lab experiments. Its mechanism of action involves the inhibition of DNA repair pathways, which can lead to off-target effects. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide can also have variable effects depending on the cell type and experimental conditions, making it important to carefully design experiments to ensure reproducibility.
将来の方向性
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide. One area of interest is its potential therapeutic applications in cancer treatment. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is the potential use of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide in neurodegenerative disorders. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is potential for the development of new compounds based on the structure of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, which could have improved efficacy and reduced off-target effects.
科学的研究の応用
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to cell death in cancer cells. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298185.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B4298192.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]nicotinamide](/img/structure/B4298193.png)
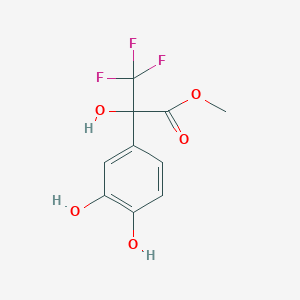
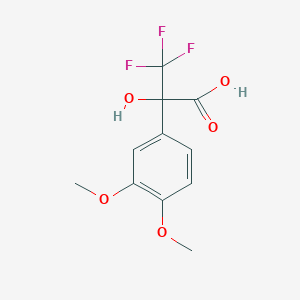
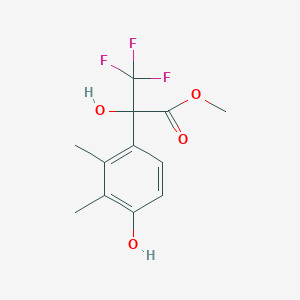
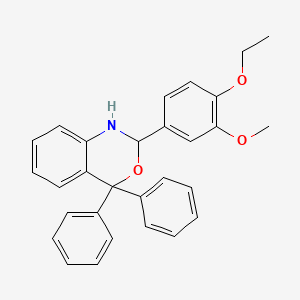
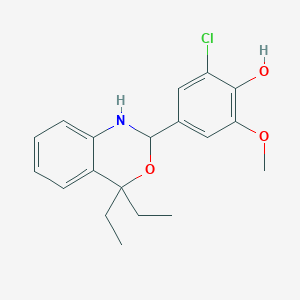
![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
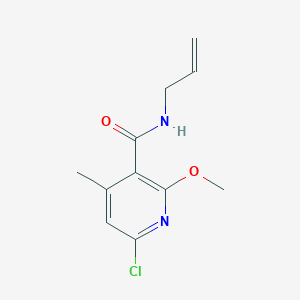
![ethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298254.png)
![3-chloro-5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298262.png)